molecular formula C20H14N2NaO5S B1260227 Acid Blue 25 CAS No. 6408-78-2

Acid Blue 25

Cat. No.: B1260227
CAS No.: 6408-78-2
M. Wt: 417.4 g/mol
InChI Key: IRVZVNPQWPCDAN-UHFFFAOYSA-N
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Scientific Research Applications

Acid Blue 25 has a wide range of scientific research applications:

Safety and Hazards

Acid Blue 25 is harmful to aquatic life with long-lasting effects . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Future research could focus on the removal of Acid Blue 25 from water using different methods. For instance, one study demonstrated the use of cold atmospheric pressure plasma jet (APPJ) for the direct and indirect removal of this compound from water . Another study used Magnesium Aluminate nanoparticles for the effective photocatalytic breakdown of this compound .

Mechanism of Action

Target of Action

Acid Blue 25, also known as anionic acid dye, is primarily targeted towards various materials such as wool, silk, mixed fabric, leather, paper, cellulose, and PC blends . It is extensively used in the textile industry for dyeing and printing these materials .

Mode of Action

The mode of action of this compound is based on its structure and chemical properties. It is an anthraquinone structure , which allows it to interact with its targets. The dye is water-soluble and anionic, which means it carries a negative charge . This property allows it to bind to the positively charged sites on the material, leading to the coloration of the material .

Biochemical Pathways

It’s known that the dye is used for adsorption research

Pharmacokinetics

It’s known that the dye is poorly soluble in water but soluble in solvents such as acetone and ethanol . This suggests that the dye’s bioavailability may be influenced by the solvent used.

Result of Action

The primary result of this compound’s action is the coloration of the target material. The dye imparts a dark blue hue to the materials it interacts with . This coloration is the result of the dye binding to the material and remaining stable under various conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Furthermore, the dye’s stability and efficacy can be influenced by the presence of other chemicals or substances in the environment.

Biochemical Analysis

Biochemical Properties

Acid Blue 25 plays a significant role in biochemical reactions, particularly in adsorption processes. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrogen bonding interactions. These interactions are crucial for the dye’s adsorption onto different substrates, such as agricultural wastes and synthetic adsorbents . The dye’s structure allows it to form stable complexes with proteins, which can be utilized in various biochemical assays and research applications.

Cellular Effects

This compound influences cellular processes by interacting with cell membranes and intracellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The dye can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes, highlighting the dye’s potential as a biochemical tool for studying enzyme activity and gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure to the dye can result in oxidative damage and changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can induce toxic effects. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and tissue damage in animal models . These findings highlight the importance of dosage considerations when using this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The dye interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues exposed to this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The dye can be actively transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport mechanisms of this compound is crucial for optimizing its use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is essential for its role in biochemical assays and research, as it allows for precise manipulation of cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Blue 25 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The primary synthetic route involves the sulfonation of anthraquinone followed by amination and aniline substitution. The reaction conditions typically include the use of sulfuric acid for sulfonation and ammonia for amination .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction is carried out in reactors where anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups. This is followed by the addition of ammonia and aniline under controlled temperature and pressure conditions to complete the synthesis .

Chemical Reactions Analysis

Types of Reactions: Acid Blue 25 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Acid Blue 25: this compound is unique due to its specific hue, solubility properties, and its extensive use in various industries. Its ability to undergo multiple chemical reactions and its applications in scientific research make it a versatile compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Acid Blue 25 involves the diazotization of 2-amino-5-nitrophenol followed by coupling with 8-anilino-1-naphthol-3,6-disulfonic acid.", "Starting Materials": [ "2-Amino-5-nitrophenol", "Sulfanilic acid", "8-Anilino-1-naphthol-3,6-disulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-amino-5-nitrophenol in dilute hydrochloric acid.", "Add sodium nitrite slowly to the solution with stirring to form diazonium salt.", "Dissolve sulfanilic acid and sodium hydroxide in water to form a solution.", "Add the diazonium salt solution to the sulfanilic acid solution with stirring to form a coupling product.", "Dissolve 8-anilino-1-naphthol-3,6-disulfonic acid in water to form a solution.", "Add the coupling product solution to the 8-anilino-1-naphthol-3,6-disulfonic acid solution with stirring to form Acid Blue 25.", "Filter and dry the product." ] }

6408-78-2

Molecular Formula

C20H14N2NaO5S

Molecular Weight

417.4 g/mol

IUPAC Name

sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27);

InChI Key

IRVZVNPQWPCDAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na]

6408-78-2

Pictograms

Irritant

synonyms

1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid
AB25 dye
Acid Blue 25
C.I. 62055

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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